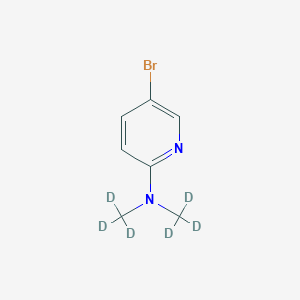
3-Bromo-6-(dimethylamino-d6)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(dimethylamino-d6)-pyridine: is a deuterated derivative of 3-Bromo-6-(dimethylamino)-pyridine. This compound is characterized by the presence of a bromine atom at the third position and a dimethylamino group at the sixth position on the pyridine ring. The deuterium atoms replace the hydrogen atoms in the dimethylamino group, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(dimethylamino-d6)-pyridine typically involves the bromination of 6-(dimethylamino-d6)-pyridine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-6-(dimethylamino-d6)-pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction Reactions: The dimethylamino group can be reduced to form secondary or primary amines under suitable reducing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Secondary or primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-6-(dimethylamino-d6)-pyridine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its deuterated form is valuable in mechanistic studies and isotope labeling experiments.
Biology: The compound can be used in the development of labeled biomolecules for tracing metabolic pathways and studying enzyme mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and advanced materials, where isotopic labeling is required for quality control and analytical purposes.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(dimethylamino-d6)-pyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group in substitution reactions, while the dimethylamino group can participate in various electronic interactions. In biological systems, the deuterated dimethylamino group can influence the metabolic stability and distribution of labeled compounds, providing insights into biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-6-(dimethylamino)-pyridine: The non-deuterated form of the compound.
3-Chloro-6-(dimethylamino)-pyridine: A similar compound with a chlorine atom instead of bromine.
3-Bromo-6-(methylamino)-pyridine: A compound with a methylamino group instead of a dimethylamino group.
Uniqueness: The presence of deuterium atoms in 3-Bromo-6-(dimethylamino-d6)-pyridine makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides advantages in studies involving mass spectrometry, nuclear magnetic resonance spectroscopy, and other analytical techniques, allowing for more precise tracking and analysis of the compound’s behavior in various environments.
Eigenschaften
Molekularformel |
C7H9BrN2 |
|---|---|
Molekulargewicht |
207.10 g/mol |
IUPAC-Name |
5-bromo-N,N-bis(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
XIMCGXXYEMOWQP-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C1=NC=C(C=C1)Br)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)C1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


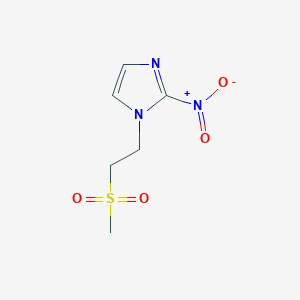
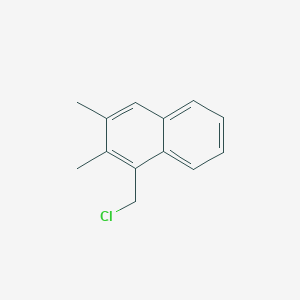
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
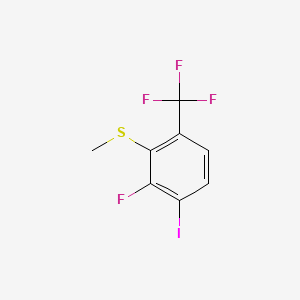
![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
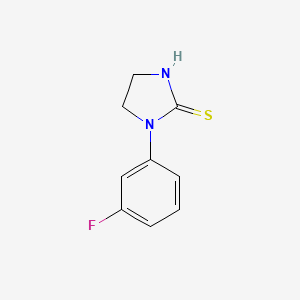
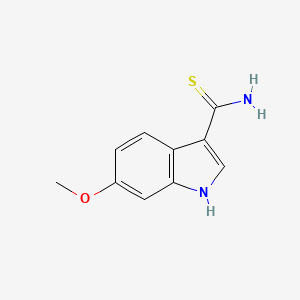
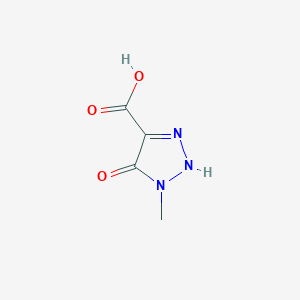
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
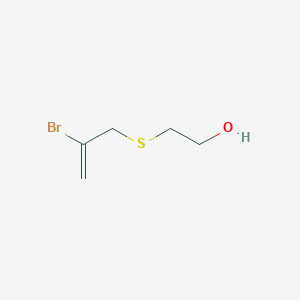
![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)
